molecular formula C20H32N2O3 B2405038 3,4-diethoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide CAS No. 953989-43-0

3,4-diethoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide

Cat. No.: B2405038
CAS No.: 953989-43-0
M. Wt: 348.487
InChI Key: OBCUGHCGFXDWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. 3,4-Diethoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is a synthetic organic compound belonging to the benzamide class. Its molecular structure features a 3,4-diethoxybenzamide moiety linked to a (1-isopropylpiperidin-4-yl)methyl group. This specific architecture, incorporating both an aromatic diethoxy ring and a substituted piperidine, is often investigated in medicinal chemistry and drug discovery research. Piperidine derivatives are commonly explored for their potential biological activity. While the specific mechanism of action for this compound is not fully characterized, research on structurally similar molecules suggests that such compounds can exhibit a range of pharmacological properties. For instance, other benzamide derivatives containing complex amine substitutions have been studied as modulators of various biological targets. The presence of the lipophilic isopropyl group and the tertiary amine within the piperidine ring may influence the molecule's interaction with biological membranes and specific protein targets. Researchers are investigating this compound for its potential utility in early-stage pharmacological and biochemical studies.

Properties

IUPAC Name

3,4-diethoxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3/c1-5-24-18-8-7-17(13-19(18)25-6-2)20(23)21-14-16-9-11-22(12-10-16)15(3)4/h7-8,13,15-16H,5-6,9-12,14H2,1-4H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCUGHCGFXDWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Anhydride Formation

  • Reagents : Ethyl chloroformate (1.2 equivalents), pyridine or N-methylmorpholine (solvent), 3,4-diethoxybenzoic acid.
  • Conditions : The reaction is conducted at 10–20°C to prevent premature hydrolysis. Elevated temperatures (>20°C) risk anhydride degradation, reducing yield.
  • Mechanism : Ethyl chloroformate reacts with the carboxylic acid to form an acyloxy intermediate, which rapidly converts to the symmetric anhydride (Figure 1).

Table 1: Optimization of Anhydride Synthesis

Parameter Optimal Value Effect of Deviation
Temperature 10–20°C >20°C: Hydrolysis dominates
Solvent Pyridine Ensures base for HCl scavenging
Ethyl Chloroformate 1.2 equiv <1.0 equiv: Incomplete activation

Amide Bond Formation

The anhydride undergoes nucleophilic attack by (1-isopropylpiperidin-4-yl)methanamine to yield the target benzamide.

Reaction Conditions

  • Solvent : Pyridine or N-methylmorpholine, which stabilize the intermediate and scavenge HCl.
  • Temperature : 0–10°C to minimize side reactions (e.g., over-hydrolysis or N-alkylation).
  • Stoichiometry : A slight excess of the amine (1.1–1.2 equivalents) ensures complete consumption of the anhydride.

Key Consideration : At temperatures <0°C, reaction kinetics slow significantly, leading to unreacted starting material. Above 10°C, competing reactions with hydroxyl groups or solvent adducts may occur.

Workup and Purification

Post-reaction, the crude product is isolated via:

  • Solvent Distillation : Remove pyridine under reduced pressure.
  • Liquid-Liquid Extraction : Ethyl acetate partitions the product from aqueous HCl (5%), removing unreacted amine and salts.
  • Decolorization : Activated charcoal absorbs colored impurities.
  • Crystallization : Recrystallization from methanol/water yields high-purity benzamide.

Analytical Characterization

While spectroscopic data for the exact target compound are absent in the provided sources, analogous compounds in WO2006118380A1 provide a template for expected results:

Table 2: Predicted Spectroscopic Data

Technique Expected Signals
1H NMR δ 1.27 (t, 6H, J = 5.4 Hz, OCH2CH3), 3.10 (s, 2H, NCH2), 7.10–7.63 (m, 3H, ArH)
13C NMR δ 167.5 (C=O), 149.2 (OCH2CH3), 112–125 (ArC), 55.1 (NCH2)
MS (ESI+) m/z 363.2 [M+H]+

Yield Optimization and Challenges

The patent reports an 85% yield for a structurally analogous benzamide, suggesting similar efficiency is achievable. Critical challenges include:

  • Moisture Sensitivity : Anhydride intermediates hydrolyze readily, necessitating anhydrous conditions.
  • Amine Availability : Commercial scarcity of (1-isopropylpiperidin-4-yl)methanamine may require custom synthesis, adding complexity.
  • Byproduct Formation : Trace N-acylated byproducts necessitate rigorous chromatography or recrystallization.

Alternative Synthetic Routes

While the anhydride method is predominant, alternative pathways merit consideration:

  • Schotten-Baumann Reaction : Direct reaction of acid chloride with amine in biphasic conditions. However, 3,4-diethoxybenzoyl chloride synthesis (via thionyl chloride) risks ether cleavage under acidic conditions.
  • Coupling Reagents : EDCl/HOBt or HATU-mediated couplings offer milder conditions but increase cost.

Industrial-Scale Considerations

Scalability of the patented method is feasible, with key adjustments:

  • Continuous Flow Systems : Enhance heat/mass transfer for anhydride formation.
  • Solvent Recovery : Pyridine recycling reduces environmental and economic costs.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The diethoxy groups and the piperidine moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3,4-diethoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It could be investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide would depend on its specific biological target. Generally, the compound may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. The piperidine moiety may play a crucial role in binding to the target, while the benzamide core may contribute to the overall activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight N-Substituent logP logD Key Features
Target Compound* C₁₉H₃₀N₂O₃ ~334.46 (1-isopropylpiperidin-4-yl)methyl ~2.27 ~-0.66 Tertiary amine, methylene linker
3,4-Diethoxy-N-(4-fluorobenzyl)benzamide C₁₈H₂₀FNO₃ 317.36 4-fluorobenzyl N/A N/A Fluorine enhances electronegativity
Y207-3286 C₁₉H₃₀N₂O₃ 334.46 1-isopropylpiperidin-4-yl 2.27 -0.66 Direct piperidine linkage
LMM5 C₂₅H₂₆N₄O₄S 478.56 Oxadiazole-phenylmethyl N/A N/A Antifungal activity vs. Fluconazole
Example 53 C₃₀H₂₃F₂N₅O₄ 563.53 Fluorinated chromenyl-pyrazolopyrimidine N/A N/A Kinase inhibition potential

*Note: Data for the target compound is extrapolated from Y207-3286 , which lacks the methylene linker.

Key Observations:

In contrast, 3,4-Diethoxy-N-(4-fluorobenzyl)benzamide has a smaller, electronegative 4-fluorobenzyl group, which may reduce CNS penetration but improve metabolic stability.

LogP and Solubility :

  • The target compound’s logP (~2.27) suggests moderate lipophilicity, favorable for blood-brain barrier penetration, whereas LMM5’s oxadiazole substituent likely increases polarity, reducing logP and limiting CNS activity .

Biological Activity: Antifungal Potential: LMM5 and LMM11 demonstrate antifungal efficacy against Candida spp., with MIC values comparable to Fluconazole. The target compound’s piperidine moiety may similarly disrupt fungal membranes or enzyme targets. Kinase Inhibition: Example 53 incorporates a fluorinated chromenyl-pyrazolopyrimidine group, a motif associated with kinase inhibition. The target’s isopropylpiperidine group could mimic such interactions in enzyme-binding pockets.

Biological Activity

3,4-diethoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesizing findings from diverse sources to present a comprehensive understanding.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{19}H_{30}N_{2}O_{3}
  • Molecular Weight : Approximately 342.46 g/mol
  • IUPAC Name : this compound

This compound features a benzamide core substituted with diethoxy groups and a piperidine moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzamide derivatives, including those similar to this compound. For instance, compounds with similar structures have shown effectiveness against multidrug-resistant bacteria by targeting specific bacterial proteins such as FtsZ, which is essential for bacterial cell division .

Antinociceptive Effects

Research into related benzamide compounds has demonstrated significant antinociceptive (pain-relieving) effects. For example, structural analogs have been identified as μ-opioid receptor agonists, which are known for their analgesic properties. These studies suggest that modifications to the benzamide structure can enhance potency and efficacy in pain management .

Structure-Activity Relationship (SAR)

A critical aspect of understanding the biological activity of this compound lies in SAR studies. These studies reveal how different substituents on the benzamide affect its biological properties. For instance, the presence of the diethoxy group has been linked to improved solubility and bioavailability, which are essential for therapeutic effectiveness .

Case Studies

  • Antibacterial Efficacy : In a comparative study, compounds similar to this compound were tested against strains such as MRSA and VRSA. Results indicated that these compounds exhibited superior antibacterial activity compared to traditional antibiotics like ciprofloxacin .
  • Pain Management Trials : In preclinical trials involving animal models, related benzamides showed significant reductions in pain response measured by tail-flick tests. The effective doses were documented alongside their pharmacokinetic profiles, indicating potential for clinical application .

Summary Table of Biological Activities

Biological ActivityMechanism of ActionReference
AntimicrobialInhibition of FtsZ protein
Antinociceptiveμ-opioid receptor agonism
Structure-Activity RelationshipEnhancements via diethoxy substitution

Q & A

Q. What are the key steps in synthesizing 3,4-diethoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of 3,4-diethoxybenzoic acid derivatives with (1-isopropylpiperidin-4-yl)methanamine. Key steps include:
  • Coupling reactions : Use of coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to form the amide bond .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, CH₃CN) under inert atmospheres to enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling temperature (e.g., 0–25°C) and reaction time (12–48 hours) .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Structural confirmation requires:
  • NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., diethoxy groups at δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
  • Mass spectrometry (ESI-MS) : To confirm molecular weight (e.g., [M + H]⁺ peaks matching theoretical values) .
  • Elemental analysis : Validation of C, H, N content within ±0.4% of theoretical values .

Q. What are the solubility and stability considerations for this compound under different storage conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO, methanol, or chloroform for biological assays; poor aqueous solubility may require formulation with co-solvents (e.g., Cremophor EL) .
  • Stability : Store at –20°C in airtight, light-protected containers. Monitor degradation via HPLC over 6–12 months; dihydrochloride salts (if applicable) enhance stability .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or optimizing the synthesis of this benzamide derivative?

  • Methodological Answer :
  • Reaction path modeling : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for amide bond formation .
  • Solvent effects : COSMO-RS simulations optimize solvent selection by calculating solvation free energies .
  • Machine learning : Train models on existing reaction datasets to predict optimal reagent ratios or temperatures .

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

  • Methodological Answer :
  • Comparative analysis : Re-run NMR/MS alongside a reference standard. Check for residual solvents (e.g., DMF peaks in ¹H NMR) or stereochemical impurities .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry or polymorphism .
  • Batch documentation : Track variables (e.g., humidity, stirring speed) to identify contamination sources .

Q. What strategies are effective for enantioselective synthesis of chiral centers in this compound?

  • Methodological Answer :
  • Chiral auxiliaries : Use (S)- or (R)-configured piperidine precursors during amine coupling .
  • Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for kinetic resolution .
  • HPLC enantioseparation : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to purify enantiomers .

Q. What in vivo models are appropriate for evaluating the pharmacological activity of this compound?

  • Methodological Answer :
  • Rodent models : Test bioavailability in Sprague-Dawley rats via oral/intravenous administration; collect plasma for PK/PD analysis .
  • Target engagement assays : Use transgenic mice expressing human targets (e.g., GPCRs) to assess receptor binding .
  • Toxicity screening : Conduct acute/subchronic dosing studies (OECD guidelines) to determine NOAEL (No Observed Adverse Effect Level) .

Q. How can structure-activity relationship (SAR) studies be designed to modify the benzamide scaffold for enhanced bioactivity?

  • Methodological Answer :
  • Systematic substitution : Replace diethoxy groups with methoxy, hydroxyl, or halogens to evaluate electronic effects on target binding .
  • Piperidine modifications : Introduce methyl, isopropyl, or cyclohexyl groups to the piperidine ring to probe steric effects .
  • Biological assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.